Aluminum cerium oxide (CeAlO3 or CeO2-Al2O3 mixed oxide) is an advanced functional ceramic and catalyst support that bridges the gap between the high thermal stability of alumina and the unique redox capabilities of ceria. Commercially available as a highly pure crystalline nanopowder (typically ≤80 nm or ≤120 nm BET), it is procured primarily for applications requiring sustained oxygen storage capacity (OSC) and active metal dispersion at elevated temperatures. By forming stable Ce-O-Al linkages, this compound suppresses the high-temperature sintering that plagues pure ceria while providing the oxygen mobility that pure alumina lacks, making it a critical precursor for three-way catalysts (TWCs), dry reforming of methane (DRM), and solid oxide fuel cell (SOFC) components.
Substituting aluminum cerium oxide with pure cerium oxide (CeO2), pure aluminum oxide (Al2O3), or a crude physical mixture of the two compromises processability and application-critical performance. Pure CeO2 suffers from severe thermal sintering above 800 °C, leading to a catastrophic loss of surface area and oxygen storage capacity [1]. Conversely, pure γ-Al2O3 maintains its surface area but lacks the Ce3+/Ce4+ redox cycling necessary for catalytic oxygen transfer [2]. Furthermore, simple physical mixtures fail to generate the critical CeAlO3 interfacial phase; without this intimate atomic-level integration, active metals like nickel or platinum will either sinter on the ceria domains or form inactive spinels (e.g., NiAl2O4) on the alumina domains, leading to rapid catalyst deactivation and coking [3].
A primary procurement driver for aluminum cerium oxide is its structural resilience under extreme thermal stress. When subjected to oxidizing or reducing conditions at 1473 K (1200 °C), pure CeO2 undergoes severe sintering, losing nearly all of its functional surface area [1]. In contrast, synthesized CeO2-Al2O3 mixed oxides retain a highly processable surface area of approximately 60 m²/g under identical high-temperature conditions [1]. This stabilization is driven by the suppression of γ-Al2O3 crystallization and the prevention of ceria agglomeration, ensuring that the material remains viable for high-temperature catalytic and structural applications where generic ceria would fail [2].
| Evidence Dimension | BET Surface Area after 1473 K treatment |
| Target Compound Data | ~60 m²/g (CeO2-Al2O3 mixed oxide) |
| Comparator Or Baseline | Near-zero / severe collapse (Pure CeO2) |
| Quantified Difference | Retention of ~60 m²/g vs. total structural collapse |
| Conditions | 1473 K (1200 °C) under reducing/redox conditions |
Buyers formulating high-temperature ceramics or automotive catalysts must procure the mixed oxide to prevent catastrophic loss of active surface area during operation.
In the synthesis of nickel-based catalysts, using pure alumina supports frequently results in the formation of inactive NiAl2O4 spinels, which cripples catalytic efficiency [1]. Utilizing aluminum cerium oxide (specifically the CeAlO3 phase) as the support fundamentally alters the interfacial chemistry. The CeAlO3 phase actively mediates the reduction of NiAl2O4, preventing its re-formation and maintaining highly dispersed, active Ni nanoparticles [1]. In dry reforming of methane (DRM) at 900 °C, Ni/CeAlO3-Al2O3 catalysts achieved initial CH4/CO2 conversions of 86% and 99% respectively, maintaining stability for over 260 hours without carbon deposition, whereas standard Ni/Al2O3 catalysts rapidly deactivate due to coking and spinel formation [2].
| Evidence Dimension | Catalyst active phase stability and coking resistance |
| Target Compound Data | Stable CH4/CO2 conversion (86%/99%) for >260h with zero coking (Ni on CeAlO3) |
| Comparator Or Baseline | Rapid deactivation and high carbon deposition (Ni on pure Al2O3) |
| Quantified Difference | Complete suppression of inactive NiAl2O4 and coking |
| Conditions | Dry reforming of methane at 900 °C, GSHV 24000 mL/g/h |
Procuring the pre-formed mixed oxide ensures optimal active metal dispersion and extends catalyst lifespan in harsh reforming environments by preventing parasitic side-reactions.
The incorporation of aluminum into the cerium oxide lattice significantly enhances the material's redox properties compared to pure ceria. X-ray photoelectron spectroscopy (XPS) and temperature-programmed reduction (TPR) analyses demonstrate that CeO2-Al2O3 composites exhibit a higher concentration of oxygen vacancies and facilitate easier surface reduction of Ce4+ to Ce3+ [1]. For example, in Pt-supported catalysts, a 20 wt% Al2O3-CeO2 support increased the specific surface area by roughly 3 times compared to pure CeO2, directly correlating with a higher Pt4+ content and superior low-temperature catalytic activity for natural gas vehicle exhausts [2].
| Evidence Dimension | Specific surface area and oxygen vacancy concentration |
| Target Compound Data | ~3x higher surface area with enhanced Ce3+/Ce4+ redox cycling (20 wt% Al2O3-CeO2) |
| Comparator Or Baseline | Baseline surface area and lower oxygen mobility (Pure CeO2) |
| Quantified Difference | 300% increase in support surface area facilitating higher metal dispersion |
| Conditions | Pt-supported TWC catalyst evaluation |
For emissions control applications, this compound provides the critical oxygen storage capacity required to buffer lean/rich exhaust cycles without degrading at operating temperatures.
Directly leveraging the compound's ability to retain surface area (~60 m²/g at 1473 K) and resist thermal sintering, aluminum cerium oxide is the preferred support material for automotive and natural gas vehicle catalytic converters [1]. It provides the necessary oxygen storage capacity (OSC) while preventing the agglomeration of precious metals (Pt, Pd, Rh) at exhaust temperatures that would destroy pure ceria.
Based on its proven ability to suppress the formation of inactive NiAl2O4 spinels and prevent carbon deposition (coking), this mixed oxide is an optimal support for nickel-based DRM catalysts [2]. It ensures long-term stability (>260 hours at 900 °C) and high conversion rates for transforming greenhouse gases into valuable syngas.
Utilizing its high oxygen ion mobility and structural stability, aluminum cerium oxide is procured for SOFC anodes and thermal barrier coatings . The intimate Ce-O-Al bonding network provides a balance of electrical conductivity and mechanical resilience under continuous high-temperature redox cycling.